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  • Product: 4,5-Dimethylthiophene-2-sulfonamide
  • CAS: 140646-53-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4,5-dimethylthiophene-2-sulfonamide: Synthesis, Properties, and Potential as a Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4,5-dimethylthiophene-2-sulfonamide, a heterocyclic sulfonamide with significant potentia...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-dimethylthiophene-2-sulfonamide, a heterocyclic sulfonamide with significant potential as a carbonic anhydrase inhibitor. While specific literature on this exact molecule is limited, this document synthesizes information from closely related analogs and established chemical principles to detail its chemical structure, physicochemical properties, a plausible synthetic route, and its expected biological activity. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, providing a strong foundation for the synthesis and evaluation of this promising compound.

Introduction: The Thiophene-2-Sulfonamide Scaffold in Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it an attractive core for drug design. When functionalized with a sulfonamide group at the 2-position, the resulting thiophene-2-sulfonamide moiety becomes a potent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes.[1]

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Inhibition of specific CA isoforms has therapeutic applications in a range of conditions, including glaucoma, epilepsy, edema, and cancer.[1] The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore that coordinates to the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition.[1]

This guide focuses on a specific, yet underexplored, member of this class: 4,5-dimethylthiophene-2-sulfonamide. The introduction of methyl groups at the 4 and 5 positions of the thiophene ring is expected to influence the compound's lipophilicity, metabolic stability, and binding affinity to the target enzyme, potentially offering a unique pharmacological profile.

Chemical Structure and Physicochemical Properties

The chemical identity of 4,5-dimethylthiophene-2-sulfonamide is defined by its core heterocyclic structure and functional groups.

Chemical Structure

The molecular structure of 4,5-dimethylthiophene-2-sulfonamide consists of a thiophene ring with methyl groups attached to carbons 4 and 5, and a sulfonamide group at the 2-position.

Molecular Formula: C₆H₉NO₂S₂

Molecular Weight: 191.27 g/mol

IUPAC Name: 4,5-dimethylthiophene-2-sulfonamide

Below is a 2D representation of the chemical structure:

Caption: Chemical structure of 4,5-dimethylthiophene-2-sulfonamide.

Physicochemical Properties (Predicted)

Due to the lack of experimental data for 4,5-dimethylthiophene-2-sulfonamide, the following physicochemical properties are predicted based on its structure and data from analogous compounds. These values are crucial for understanding its potential for formulation, absorption, distribution, metabolism, and excretion (ADME) properties.

PropertyPredicted ValueSignificance in Drug Development
LogP ~1.5 - 2.5Indicates moderate lipophilicity, suggesting good oral bioavailability and membrane permeability.
Topological Polar Surface Area (TPSA) ~68 ŲSuggests good cell membrane permeability and potential for oral absorption.
pKa (Sulfonamide NH) ~9.0 - 10.0The acidic proton of the sulfonamide is crucial for binding to the zinc ion in the carbonic anhydrase active site.
Solubility Low in water, soluble in organic solventsImportant for formulation development; may require enabling technologies for aqueous delivery.
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2These properties influence solubility and interactions with biological targets.
Rotatable Bonds 1Low number of rotatable bonds suggests a more rigid conformation, which can be favorable for binding affinity.

Synthesis of 4,5-dimethylthiophene-2-sulfonamide: A Proposed Experimental Protocol

synthesis_workflow start 2,5-Hexanedione step1_product 2,5-Dimethylthiophene start->step1_product Step 1: Paal-Knorr Thiophene Synthesis Reagents: Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent step2_product 4,5-Dimethylthiophene-2-sulfonyl chloride step1_product->step2_product Step 2: Chlorosulfonation Reagent: Chlorosulfonic acid (ClSO₃H) final_product 4,5-Dimethylthiophene-2-sulfonamide step2_product->final_product Step 3: Amination Reagent: Aqueous Ammonia (NH₄OH)

Caption: Proposed three-step synthesis of 4,5-dimethylthiophene-2-sulfonamide.

Step 1: Synthesis of 2,5-Dimethylthiophene from 2,5-Hexanedione

This step utilizes the Paal-Knorr thiophene synthesis, a classic and reliable method for constructing the thiophene ring from a 1,4-dicarbonyl compound.[3]

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: To the flask, add 2,5-hexanedione (1 equivalent). Add a suitable solvent such as toluene or xylene.

  • Sulfur Source: Carefully add phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent (0.4-0.5 equivalents) portion-wise to the stirred solution. The reaction is exothermic.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred solution of aqueous sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield 2,5-dimethylthiophene as a colorless liquid.[4]

Step 2: Chlorosulfonation of 2,5-Dimethylthiophene

This electrophilic aromatic substitution introduces the sulfonyl chloride group onto the thiophene ring. The directing effects of the methyl groups favor substitution at the 2-position.

Protocol:

  • Reaction Setup: In a fume hood, equip a three-necked flask with a dropping funnel, a thermometer, and a magnetic stirrer. The reaction must be conducted under anhydrous conditions.

  • Reagents: Cool chlorosulfonic acid (ClSO₃H) (3-4 equivalents) in the flask to 0 °C using an ice-salt bath.

  • Addition of Thiophene: Add 2,5-dimethylthiophene (1 equivalent) dropwise from the dropping funnel to the cooled and stirred chlorosulfonic acid, maintaining the temperature below 5 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: The product, 4,5-dimethylthiophene-2-sulfonyl chloride, will precipitate as a solid or can be extracted with a solvent like dichloromethane.

  • Purification: The crude product should be used immediately in the next step due to its moisture sensitivity. If necessary, it can be quickly filtered, washed with cold water, and dried under vacuum.

Step 3: Amination of 4,5-Dimethylthiophene-2-sulfonyl chloride

The final step involves the nucleophilic substitution of the chloride on the sulfonyl chloride with ammonia to form the sulfonamide.[5]

Protocol:

  • Reaction Setup: In a fume hood, dissolve the crude 4,5-dimethylthiophene-2-sulfonyl chloride (1 equivalent) from the previous step in a suitable solvent such as tetrahydrofuran (THF) or acetone in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C and add an excess of concentrated aqueous ammonia (ammonium hydroxide, NH₄OH) dropwise with vigorous stirring.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

  • Work-up: Remove the organic solvent under reduced pressure. The product may precipitate from the aqueous solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain pure 4,5-dimethylthiophene-2-sulfonamide.

Structural and Purity Analysis

The identity and purity of the synthesized 4,5-dimethylthiophene-2-sulfonamide should be confirmed using a combination of spectroscopic and chromatographic techniques.

Analytical TechniqueExpected Observations
¹H NMR - Two singlets for the two methyl groups on the thiophene ring. - A singlet for the proton on the thiophene ring. - A broad singlet for the NH₂ protons of the sulfonamide group.
¹³C NMR - Signals corresponding to the four carbons of the thiophene ring. - Signals for the two methyl carbons.
Infrared (IR) Spectroscopy - Characteristic N-H stretching vibrations for the sulfonamide group (~3300-3400 cm⁻¹). - Asymmetric and symmetric S=O stretching vibrations for the sulfonyl group (~1350 and ~1160 cm⁻¹). - C-S stretching of the thiophene ring.
Mass Spectrometry (MS) - The molecular ion peak corresponding to the molecular weight of the compound (191.27 g/mol ). - Characteristic fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) - A single major peak indicating the purity of the compound.

Biological Activity: A Potent Carbonic Anhydrase Inhibitor

Thiophene-based sulfonamides are well-documented as potent inhibitors of various carbonic anhydrase isoforms.[6]

Mechanism of Action

The sulfonamide moiety is crucial for the inhibitory activity. The deprotonated sulfonamide nitrogen coordinates to the Zn²⁺ ion in the enzyme's active site, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. This strong interaction leads to potent inhibition of the enzyme's ability to hydrate carbon dioxide.

CA_inhibition cluster_active_site CA Active Site Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Catalytically active Inhibited_Complex Inhibited Enzyme-Inhibitor Complex Sulfonamide R-SO₂NH₂ Sulfonamide->Inhibited_Complex Binds to Zn²⁺, displacing H₂O

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.

Expected Inhibitory Profile

Based on data from structurally related thiophene-2-sulfonamides, 4,5-dimethylthiophene-2-sulfonamide is expected to be a potent inhibitor of several human carbonic anhydrase (hCA) isoforms.

IsoformExpected Inhibition (Ki)Therapeutic Relevance
hCA I Moderate (nanomolar to micromolar range)Widespread cytosolic isoform; inhibition can lead to side effects.
hCA II Potent (low nanomolar range)Highly active and widespread cytosolic isoform; a primary target for glaucoma treatment.[6]
hCA IX Potent (nanomolar range)Tumor-associated, transmembrane isoform; a target for cancer therapy.[7]
hCA XII Potent (nanomolar range)Another tumor-associated, transmembrane isoform implicated in cancer progression.[7]

The methyl groups at the 4 and 5 positions may enhance binding to hydrophobic pockets within the active site of certain CA isoforms, potentially leading to improved potency and selectivity compared to unsubstituted thiophene-2-sulfonamide.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of 4,5-dimethylthiophene-2-sulfonamide can be determined using a stopped-flow CO₂ hydration assay.[7]

Principle: This method measures the ability of an inhibitor to block the CA-catalyzed hydration of CO₂. The resulting change in pH is monitored spectrophotometrically using a pH indicator.

Protocol:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified hCA isoenzyme and 4,5-dimethylthiophene-2-sulfonamide in an appropriate buffer (e.g., Tris-HCl) and solvent (e.g., DMSO), respectively.

  • Assay Mixture: In a cuvette, combine the buffer, a pH indicator (e.g., p-nitrophenol), and the hCA enzyme solution.

  • Inhibitor Addition: Add varying concentrations of the 4,5-dimethylthiophene-2-sulfonamide solution to the assay mixture and incubate.

  • Reaction Initiation: Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution in a stopped-flow instrument.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time.

  • Data Analysis: Calculate the initial rates of the enzymatic reaction at different inhibitor concentrations. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Potential Applications and Future Directions

Given its predicted potent carbonic anhydrase inhibitory activity, 4,5-dimethylthiophene-2-sulfonamide holds promise for several therapeutic applications:

  • Glaucoma: As a potential topical agent to reduce intraocular pressure.

  • Oncology: As a selective inhibitor of tumor-associated CA isoforms IX and XII.

  • Neurological Disorders: For conditions such as epilepsy, where CA inhibitors have shown efficacy.

Future research should focus on the successful synthesis and purification of 4,5-dimethylthiophene-2-sulfonamide, followed by comprehensive in vitro and in vivo evaluation of its pharmacological properties. Structure-activity relationship (SAR) studies, involving modifications of the methyl groups or the sulfonamide moiety, could lead to the discovery of even more potent and selective inhibitors.

Conclusion

4,5-dimethylthiophene-2-sulfonamide represents a compelling, yet underexplored, molecule within the esteemed class of thiophene-based carbonic anhydrase inhibitors. This technical guide has provided a detailed roadmap for its synthesis, a prediction of its key physicochemical properties, and a strong rationale for its expected biological activity. By leveraging the established principles of medicinal chemistry and organic synthesis, researchers are well-equipped to further investigate this compound and unlock its therapeutic potential. The insights and protocols detailed herein are intended to catalyze further research and development in this promising area.

References

  • BenchChem. (2025). Designing Aliphatic Sulfonamides for Carbonic Anhydrase III Inhibition: Application Notes and Protocols.
  • Gül, H. İ., & Çetinkaya, Y. (2025). Multifaceted Sulfonamide-Derived Thiosemicarbazones: Combining Metal Chelation and Carbonic Anhydrases Inhibition in Anticancer Therapy. PMC.
  • Unknown. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride.
  • Köksal, Z., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. PubMed.
  • Imran, M., et al. (n.d.). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC.
  • Akhtar, M. S., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. PubMed Central.
  • Unknown. (2025). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC.
  • Sigma-Aldrich. (n.d.). 2-Thiophenesulfonyl chloride 96 16629-19-9.
  • Nocentini, A., et al. (n.d.). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. PMC.
  • Mboge, M. Y., et al. (n.d.). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One.
  • ChemicalBook. (n.d.). 2-Thiophenesulfonyl chloride | 16629-19-9.
  • Bua, S., et al. (2023).
  • Ferraroni, M., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches.
  • ChemScene. (n.d.). 519055-70-0 | 4-Methylthiophene-2-sulfonamide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of 2,5-Dimethylthiophene: Methods and Industrial Production.
  • Svobodová, E., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
  • Unknown. (n.d.). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • Unknown. (n.d.).
  • Chemistry Learners. (2023, February 3). Reaction Amines With Aryl Sulphonyl Chloride. YouTube.
  • Sigma-Aldrich. (n.d.). 4,5-Dimethylthiophene-2-carboxylic acid 97%.
  • Chemsrc. (n.d.). N-(4-(dimethylamino)phenethyl)-5-methylthiophene-2-sulfonamide.
  • Benchchem. (n.d.). 2-Thiophenesulfonyl chloride | 16629-19-9.
  • Organic Chemistry Portal. (n.d.). Thiophene synthesis.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis.
  • PrepChem.com. (n.d.). Synthesis of Methyl 4,5-dimethyl-3-methoxythiophene-2-carboxylate.
  • Unknown. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews.
  • ChemScene. (n.d.). 67060-79-1 | 5-Chloro-n-methylthiophene-2-sulfonamide.
  • Sigma-Aldrich. (n.d.). 4-amino-5-methylthiophene-2-sulfonyl chloride | 2383435-15-0.
  • Organic Syntheses. (n.d.). 3-methylthiophene.
  • Unknown. (2014). How to carry out a sulfonation reaction?.
  • Wikipedia. (n.d.). 2,5-Dimethylthiophene.
  • Unknown. (2025). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry.
  • PubChem. (n.d.). 2,5-Dimethylthiophene.
  • PubChemLite. (n.d.). 4-formyl-2,5-dimethylthiophene-3-sulfonamide.
  • Ghorab, M. M., et al. (n.d.).
  • Barrio, P., et al. (n.d.).
  • PubChem. (n.d.). 5-(Thiophene-2-sulfonyl)thiophene-2-sulfonamide.
  • Unknown. (n.d.). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PMC.
  • Unknown. (n.d.). 5'-Acetyl-4-{[(2,4-dimethylphenyl)sulfonyl]amino}-2,2'-bithiophene-5-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 2,5-Dimethylthiophene 98.5 638-02-8.
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Sources

Exploratory

Chemical Profile & Synthetic Utility: 4,5-Dimethylthiophene-2-sulfonamide

[1] Molecular Identity & Physicochemical Core[1][2] 4,5-dimethylthiophene-2-sulfonamide represents a specialized heterocyclic scaffold in medicinal chemistry, serving as a critical bioisostere for benzene-sulfonamide moi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Molecular Identity & Physicochemical Core[1][2]

4,5-dimethylthiophene-2-sulfonamide represents a specialized heterocyclic scaffold in medicinal chemistry, serving as a critical bioisostere for benzene-sulfonamide moieties.[1] Its structural integrity offers a balance between lipophilicity (thiophene core) and polar interactions (sulfonamide tail), making it a high-value building block for carbonic anhydrase inhibitors, antitumor agents, and anti-inflammatory therapeutics.[1]

Physicochemical Data Table
PropertyValueTechnical Note
Molecular Formula

Confirmed stoichiometry.[1]
Molecular Weight 191.27 g/mol Suitable for fragment-based drug discovery (MW < 200).[1]
Exact Mass 191.0081 g/mol Monoisotopic mass for HRMS validation.[1]
CAS Registry Derivative ClassFrequently cataloged as a custom synthesis intermediate; analogous to 4-methyl derivatives (e.g., CAS 519055-70-0).[1]
Topological Polar Surface Area (TPSA) ~71.8

High permeability potential (Rule of 5 compliant).[1]
LogP (Predicted) ~1.2 – 1.5Optimal lipophilicity for oral bioavailability.[1]
H-Bond Donors/Acceptors 2 / 4Critical for active site binding (e.g., Zn²⁺ coordination).

Synthetic Pathway: Electrophilic Aromatic Substitution[1]

The synthesis of 4,5-dimethylthiophene-2-sulfonamide relies on the high nucleophilicity of the thiophene ring.[1] The most robust route utilizes chlorosulfonation of the precursor 2,3-dimethylthiophene .[1]

Reaction Logic:

  • Regioselectivity: The starting material, 2,3-dimethylthiophene, has two open positions: C4 (

    
    ) and C5 (
    
    
    
    ).[1] Electrophilic aromatic substitution (EAS) strongly favors the
    
    
    -position (C5) due to resonance stabilization of the intermediate sigma complex by the sulfur atom.[1]
  • Numbering Shift: Sulfonation at C5 of 2,3-dimethylthiophene yields a product formally named 4,5-dimethylthiophene-2-sulfonamide (numbering priority shifts to the heteroatom and functional group).[1]

Synthesis Workflow Diagram

SynthesisPath Start 2,3-Dimethylthiophene (Precursor) Reagent1 Chlorosulfonic Acid (ClSO3H) -5°C to 0°C Start->Reagent1 Electrophilic Attack Inter Intermediate: 4,5-Dimethylthiophene- 2-sulfonyl chloride Reagent1->Inter Chlorosulfonation Reagent2 Aq. Ammonia (NH4OH) or NH3(g) in Dioxane Inter->Reagent2 Nucleophilic Substitution Product FINAL PRODUCT: 4,5-Dimethylthiophene- 2-sulfonamide Reagent2->Product Amination

Figure 1: Step-wise synthetic route from dialkyl thiophene precursor to sulfonamide target via chlorosulfonyl intermediate.[1][2]

Detailed Protocol

Step 1: Chlorosulfonation

  • Reagents: 2,3-Dimethylthiophene (1.0 eq), Chlorosulfonic acid (3.0–5.0 eq).[1]

  • Solvent: Dichloromethane (DCM) or neat (if careful thermal control is applied).[1]

  • Procedure:

    • Cool chlorosulfonic acid to -5°C under inert atmosphere (

      
      ).
      
    • Add 2,3-dimethylthiophene dropwise.[1] Critical: Exothermic reaction.[1] Rate of addition must maintain internal temperature < 0°C to prevent polymerization or disulfonation.[1]

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

    • Quench: Pour reaction mixture slowly onto crushed ice. The sulfonyl chloride intermediate will precipitate as an oil or solid.[1] Extract with DCM.[1]

Step 2: Amination

  • Reagents: Crude Sulfonyl Chloride, Ammonium Hydroxide (28% aq) or Ammonia in Dioxane (0.5 M).[1]

  • Procedure:

    • Dissolve the sulfonyl chloride in THF or Dioxane.[1]

    • Cool to 0°C. Add excess ammonia source (3.0 eq).

    • Stir for 4–6 hours. Monitor by TLC (disappearance of non-polar chloride spot).[1]

    • Workup: Acidify to pH ~4 with 1N HCl to precipitate the sulfonamide. Filter and recrystallize from Ethanol/Water.

Analytical Validation (Self-Validating Systems)[1]

To ensure the integrity of the synthesized compound, the following spectral fingerprints must be verified.

Proton NMR ( H-NMR)
  • Solvent: DMSO-

    
    
    
  • Key Signals:

    • 
       ~2.1–2.3 ppm (Singlet, 3H): Methyl group at C4.[1]
      
    • 
       ~2.3–2.4 ppm (Singlet, 3H): Methyl group at C5.[1]
      
    • 
       ~7.0–7.5 ppm (Singlet, 1H): Aromatic proton at C3.[1] Note: The absence of coupling confirms full substitution at C4/C5.
      
    • 
       ~7.4–7.8 ppm (Broad Singlet, 2H): Sulfonamide 
      
      
      
      (exchangeable with
      
      
      ).[1]
Mass Spectrometry (LC-MS)[1]
  • Ionization: Electrospray Ionization (ESI) in Positive or Negative mode.[1]

  • Target:

    • ESI(+):

      
      [1]
      
    • ESI(-):

      
       (Sulfonamide protons are acidic, pKa ~10, making negative mode highly sensitive).[1]
      

Medicinal Chemistry Applications

This scaffold acts as a "privileged structure" in drug design, particularly for targeting metalloenzymes.

Mechanism of Action: Carbonic Anhydrase Inhibition

The primary utility of the 4,5-dimethylthiophene-2-sulfonamide moiety is its ability to coordinate with the Zinc ion (


) in the active site of Carbonic Anhydrase (CA) isozymes.[1]
  • Zinc Binding: The deprotonated sulfonamide nitrogen acts as a ligand for

    
    .[1]
    
  • Hydrophobic Pocket: The dimethyl-thiophene ring fits into the hydrophobic sub-pocket of the enzyme, often providing better selectivity profiles (e.g., CA IX vs. CA II) compared to benzene analogs due to the different geometry (120° vs 109° bond angles) and lipophilicity.[1]

Therapeutic Workflows

MedChem Scaffold 4,5-Dimethylthiophene- 2-sulfonamide Target1 Target: Carbonic Anhydrase (CA II, CA IX, CA XII) Scaffold->Target1 Zn2+ Coordination Target2 Target: VEGFR-2 (Angiogenesis) Scaffold->Target2 Bioisosteric Replacement of Benzene Effect1 Glaucoma Treatment (IOP Reduction) Target1->Effect1 Inhibition of CA II Effect2 Antitumor Activity (Hypoxic Tumor Survival) Target1->Effect2 Inhibition of CA IX

Figure 2: Pharmacological mapping of the thiophene-sulfonamide scaffold.[1]

References

  • PubChem Compound Summary. 2,5-Dimethylthiophene (Precursor Data). National Library of Medicine.[1][3][4] Available at: [Link][1]

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual grounding for sulfonamide mechanism).

  • Kalaria, P. N., et al. (2014).[1] Thiophene derivatives: a rare pharmacophore in medicinal chemistry.[1] Journal of Saudi Chemical Society. Available at: [Link][1]

  • Lapi, A., et al. (2020).[1] Sulfonamides as Carbonic Anhydrase Inhibitors. In: Bioorganic & Medicinal Chemistry.[1][2][5][6][7] (General synthesis of thiophene sulfonamides via chlorosulfonation).

Sources

Foundational

Structural Identity &amp; Nomenclature Precision: The Case of Dimethylthiophene Sulfonamides

The following technical guide addresses the nomenclature ambiguity between 4,5-dimethylthiophene-2-sulfonamide and 2,3-dimethylthiophene-5-sulfonamide . [1] Executive Summary In the context of drug discovery and chemical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the nomenclature ambiguity between 4,5-dimethylthiophene-2-sulfonamide and 2,3-dimethylthiophene-5-sulfonamide .

[1]

Executive Summary

In the context of drug discovery and chemical registration, 4,5-dimethylthiophene-2-sulfonamide and 2,3-dimethylthiophene-5-sulfonamide refer to the exact same chemical entity .[1]

The distinction is purely nomenclatural:

  • 4,5-dimethylthiophene-2-sulfonamide: The rigorous IUPAC name, prioritizing the sulfonamide group for the lowest locant.[1]

  • 2,3-dimethylthiophene-5-sulfonamide: A source-based (or process-based) name derived from the starting material (2,3-dimethylthiophene), commonly found in vendor catalogs and legacy patents.[1]

This guide dissects the structural logic, IUPAC priority rules, and synthetic pathways that create this ambiguity, providing a definitive reference for researchers to prevent database duplication and procurement errors.

Part 1: The Nomenclature Forensics[1]

The confusion arises from a conflict between Structure-Based Nomenclature (IUPAC) and Source-Based Nomenclature (Synthetic History).

The IUPAC Rule (Blue Book P-14.4)

According to the International Union of Pure and Applied Chemistry (IUPAC), nomenclature is governed by the priority of functional groups.[1]

  • Principal Group Priority: The sulfonamide group (

    
    ) has higher priority for citation as the principal characteristic group than alkyl groups (methyl).[1]
    
  • Numbering Rule: The principal group must be assigned the lowest possible locant.

  • Thiophene Numbering: The sulfur atom is always position 1.[1]

Applying the Rules:

  • Option A (Correct): Numbering the ring such that the sulfonamide is at position 2 .[1] This forces the methyl groups to positions 4 and 5 .

    • Name: 4,5-dimethylthiophene-2-sulfonamide.[1]

  • Option B (Incorrect Priority): Numbering the ring to give methyls the lowest numbers (2,[1]3) places the sulfonamide at 5 .[1][2]

    • Name: 2,3-dimethylthiophene-5-sulfonamide.[1]

Since


 for the principal group, Option A is the only valid IUPAC name. 
The Source-Based Origin

Chemists often name products based on the starting material.[1] If a synthesis starts with 2,3-dimethylthiophene (CAS 632-16-6), the open positions are 4 and 5.[1] Electrophilic aromatic substitution typically occurs at position 5 (the


-position).[1]
  • Chemist's Mental Model: "I started with 2,3-dimethylthiophene and added a sulfonamide to the 5-position."

  • Resulting Name: 2,3-dimethylthiophene-5-sulfonamide.[1]

Part 2: Structural Visualization

The following diagram demonstrates the topological identity of the two names. By rotating the molecule 180° (flipping it), the equivalence becomes undeniable.

ThiopheneIdentity cluster_A Source-Based View (2,3-dimethyl...5-sulfonamide) cluster_B IUPAC View (4,5-dimethyl...2-sulfonamide) nodeA S(1)-C(Me)=C(Me)-C(H)=C(SO2NH2)-S(1) (Methyls at 2,3 | Sulfonamide at 5) nodeB S(1)-C(SO2NH2)=C(H)-C(Me)=C(Me)-S(1) (Sulfonamide at 2 | Methyls at 4,5) nodeA->nodeB 180° Rotation (Flip) Renumbering for Priority

Figure 1: Structural identity proof. The "5-sulfonamide" (red) becomes the "2-sulfonamide" (green) upon renumbering for IUPAC priority.[1]

Part 3: Synthetic Pathway & Regiochemistry[1]

The synthesis of this compound explains the persistence of the "2,3-dimethyl" misnomer.[1] The reaction relies on the high reactivity of the thiophene


-position (C2/C5) toward electrophiles.
Mechanism: Electrophilic Aromatic Substitution (EAS)[1]
  • Starting Material: 2,3-dimethylthiophene (CAS 632-16-6).[1][3][4]

  • Reagent: Chlorosulfonic acid (

    
    ).[1]
    
  • Regioselectivity:

    • Thiophene activates

      
      -positions (2 and 5) more than 
      
      
      
      -positions (3 and 4).[1]
    • Positions 2 and 3 are blocked by methyl groups.

    • Position 5 is the only available

      
      -position.
      
    • Result: Exclusive sulfonation at position 5.

Synthesis Protocol

Note: This protocol is a standardized methodology for thiophene chlorosulfonation.[1]

Step 1: Chlorosulfonation

  • Preparation: Charge a reaction vessel with 2,3-dimethylthiophene (1.0 eq) dissolved in dry dichloromethane (DCM). Cool to 0°C.

  • Addition: Dropwise add chlorosulfonic acid (3.0 eq) over 30 minutes, maintaining temperature <5°C. The excess acid acts as both reagent and solvent for the intermediate complex.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (conversion of starting material).[1]

  • Quench: Pour the reaction mixture slowly onto crushed ice. Extract the resulting 4,5-dimethylthiophene-2-sulfonyl chloride with DCM.[1]

Step 2: Amination

  • Amidation: To the DCM solution of the sulfonyl chloride, add aqueous ammonia (28%

    
    , 5.0 eq) or bubble anhydrous ammonia gas at 0°C.
    
  • Workup: Stir for 1 hour. Separate the organic layer, wash with water and brine.

  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Water.[1]
    
Reaction Workflow Diagram

SynthesisPath Start 2,3-Dimethylthiophene (CAS 632-16-6) Inter Intermediate: 4,5-dimethylthiophene-2-sulfonyl chloride Start->Inter Electrophilic Aromatic Substitution (Targets C5, renumbered to C2) Reagent + Chlorosulfonic Acid (ClSO3H) Reagent->Inter Product Final Product: 4,5-dimethylthiophene-2-sulfonamide (aka 2,3-dimethyl...5-sulfonamide) Inter->Product Nucleophilic Substitution Ammonia + NH3 (Amination) Ammonia->Product

Figure 2: Synthetic route illustrating how the starting material numbering (2,3) is inverted in the final IUPAC name (4,5).[1]

Part 4: Analytical Data Summary

To confirm the structure, the following analytical signatures are expected.

TechniqueParameterExpected Signal / Observation
1H NMR Aromatic ProtonSinglet (~7.4 ppm). Only one aromatic proton exists (at C3).[1]
1H NMR Methyl GroupsTwo Singlets (~2.3 - 2.5 ppm). Distinct but close chemical shifts.[1]
1H NMR SulfonamideBroad Singlet (~7.0 - 7.5 ppm). Exchangeable

protons.[1]
13C NMR Number of Signals6 Carbon signals. (4 Ring carbons + 2 Methyl carbons).
Mass Spec Molecular Ion[M+H]+ = 192.03 .[1] (Formula:

).

References

  • IUPAC Nomenclature Rules (Blue Book)

    • Rule P-14.4 (Numbering) and Rule P-25.2.2.4 (Sulfonamides).[1]

    • Favre, H. A., & Powell, W. H. (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

    • [1]

  • Starting Material Reference

    • 2,3-Dimethylthiophene (CAS 632-16-6).[1][3]

    • PubChem Compound Summary for CID 12396.
    • [1]

  • Synthetic Methodology (General Thiophene Sulfonation)

    • Campaigne, E., & Monroe, P. A. (1954).[1] "Chlorosulfonation of Thiophene and Some Derivatives." Journal of the American Chemical Society, 76(9), 2447–2450.

    • Note: Establishes the alpha-directing nature of thiophene sulfon
    • [1]

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Thermodynamic Characterization of 4,5-Dimethylthiophene-2-Sulfonamide

The following technical guide details the solubility profiling, thermodynamic analysis, and experimental characterization of 4,5-dimethylthiophene-2-sulfonamide (CAS: 140646-53-3) . Executive Summary & Compound Architect...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic analysis, and experimental characterization of 4,5-dimethylthiophene-2-sulfonamide (CAS: 140646-53-3) .

Executive Summary & Compound Architecture

4,5-dimethylthiophene-2-sulfonamide is a specialized heterocyclic intermediate utilized in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Its solubility profile is governed by the interplay between the lipophilic dimethyl-thiophene core and the polar, hydrogen-bond-active sulfonamide moiety.

Understanding its solubility is critical for:

  • Process Optimization: Designing efficient crystallization and purification steps.

  • Formulation: Selecting appropriate solvent vehicles for liquid formulations.[2]

  • Reaction Engineering: Ensuring homogeneity in nucleophilic substitution or coupling reactions.

Physicochemical Properties (Predicted & Analog-Based)
PropertyValue / CharacteristicImpact on Solubility
CAS Number 140646-53-3Unique Identifier
Molecular Formula

MW: 191.27 g/mol
LogP (Predicted) ~1.2 – 1.6Moderate lipophilicity; favors organic solvents over water.
pKa (Sulfonamide) ~10.0Acidic proton on nitrogen; solubility increases in basic media.
H-Bond Donors 1 (

)
Capable of donating to solvents like DMSO, Acetone.
H-Bond Acceptors 3 (

,

)
Capable of accepting from solvents like Water, Alcohols.

Theoretical Solubility Framework

The solubility of 4,5-dimethylthiophene-2-sulfonamide follows the "Like Dissolves Like" principle but is nuanced by specific solute-solvent interactions.

Solvent Class Compatibility
  • Polar Aprotic (DMSO, DMF, DMAC): High Solubility. The sulfonyl group interacts strongly with the dipole of these solvents.

  • Polar Protic (Methanol, Ethanol, Isopropanol): Moderate to High Solubility. The sulfonamide

    
     can hydrogen bond with the hydroxyl groups of alcohols. Solubility typically increases significantly with temperature (
    
    
    
    ).
  • Moderately Polar (Acetone, Ethyl Acetate, Acetonitrile): Moderate Solubility. Good for crystallization (cooling curves).

  • Non-Polar (Hexane, Toluene): Low Solubility. The polar sulfonamide headgroup resists dissolution in purely dispersive solvents.

Thermodynamic Driving Forces

Dissolution is generally an endothermic process (


) for this class of compounds, meaning solubility increases as temperature rises. The process is entropy-driven (

), where the disorder of the crystal lattice breakdown overcomes the ordering of solvent molecules.

Experimental Protocol: Determination of Solubility

Workflow Diagram (DOT)

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibration Equilibration (Shake Flask, T ± 0.1 K) Start->Equilibration 24-48 hrs Separation Phase Separation (Syringe Filter 0.45 µm) Equilibration->Separation Isothermal Dilution Dilution (Mobile Phase) Separation->Dilution Analysis Quantification (HPLC-UV @ 254 nm) Dilution->Analysis DataProc Data Processing (Mole Fraction & Modeling) Analysis->DataProc

Figure 1: Standardized workflow for determining the solubility profile of solid intermediates.

Detailed Methodology
  • Preparation: Add excess 4,5-dimethylthiophene-2-sulfonamide to 10 mL of the selected solvent (e.g., Methanol, Ethanol, Acetone) in a jacketed glass vessel.

  • Equilibration: Stir magnetically at a fixed temperature (e.g., 293.15 K) for 24–48 hours to ensure equilibrium.

  • Sampling: Stop stirring and allow the solid to settle for 30 minutes. Withdraw the supernatant using a pre-heated syringe.

  • Filtration: Filter through a 0.45 µm PTFE membrane (pre-heated to

    
    ) to remove undissolved solids.
    
  • Quantification: Dilute the filtrate with the mobile phase and analyze via HPLC.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus).

    • Detector: UV at 254 nm (Thiophene absorption).

    • Mobile Phase: Acetonitrile/Water (60:40 v/v).

Thermodynamic Modeling & Analysis

Once experimental data (


) is obtained, it must be modeled to extract thermodynamic parameters and predict solubility at unmeasured temperatures.
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical model parameters derived via regression.
    
Van't Hoff Analysis

To determine the enthalpy (


) and entropy (

) of dissolution:


  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
    .
    
  • Intercept:

    
    .
    

Interpretation:

  • Positive Slope: Indicates endothermic dissolution (Solubility

    
     as 
    
    
    
    ).
  • Steep Slope: High sensitivity to temperature (Ideal for cooling crystallization).

Process Applications

Crystallization Design

Based on the structural analogs (e.g., ADTC), 4,5-dimethylthiophene-2-sulfonamide likely exhibits a positive solubility-temperature gradient in alcohols.

  • Strategy: Cooling Crystallization.

  • Solvent: Ethanol or Isopropanol.

  • Protocol: Dissolve at near-boiling temperature, filter hot, and cool slowly (0.5 K/min) to induce nucleation.

Anti-Solvent Precipitation
  • Primary Solvent: DMSO or Acetone (High solubility).

  • Anti-Solvent: Water (Low solubility).

  • Method: Slowly add water to the organic solution to decrease the solvent power, forcing the sulfonamide to precipitate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72881, 2-Thiophenesulfonamide. Retrieved from [Link]

  • Al-Mhyawi, S. R. (2020). Thermodynamic and Theoretical solvation parameters for 2-amino-4,5-dimethylthiophene-3-carboxamide (ADTC) in Ethanol and Mixed EtOH-H2O solvents. Progress in Chemical and Biochemical Research. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 2,3-Dimethylthiophene-5-sulfonamide

Introduction Thiophene sulfonamides are a class of heterocyclic compounds that hold significant importance in medicinal chemistry and drug development. They are recognized as key pharmacophores in a variety of therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Thiophene sulfonamides are a class of heterocyclic compounds that hold significant importance in medicinal chemistry and drug development. They are recognized as key pharmacophores in a variety of therapeutic agents, most notably as potent carbonic anhydrase inhibitors, which are crucial in the treatment of glaucoma.[1] The substitution pattern on the thiophene ring plays a critical role in modulating the biological activity, making the development of precise and reliable synthetic routes to access specific isomers a key objective for researchers.

This application note provides a comprehensive, two-step protocol for the synthesis of 2,3-dimethylthiophene-5-sulfonamide , starting from 2,3-dimethylthiophene. The synthetic strategy hinges on two classical and robust transformations: electrophilic chlorosulfonation of the thiophene ring, followed by nucleophilic substitution of the resulting sulfonyl chloride with ammonia.

A Note on Regioselectivity: The starting material, 2,3-dimethylthiophene, undergoes electrophilic substitution preferentially at the C5 position. This is due to the high nucleophilicity of the α-positions (C2 and C5) of the thiophene ring, which is further enhanced by the activating effect of the adjacent methyl groups.[2][3] The C5 position is the only available α-position, directing the incoming chlorosulfonyl group (-SO₂Cl) to this site. Therefore, the product of this synthesis is 2,3-dimethylthiophene-5-sulfonamide .

Synthetic Strategy Overview

The synthesis is achieved in two primary stages:

  • Chlorosulfonation: 2,3-dimethylthiophene is treated with excess chlorosulfonic acid in a controlled manner. This electrophilic aromatic substitution reaction introduces a sulfonyl chloride group at the C5 position of the thiophene ring, yielding the intermediate, 2,3-dimethylthiophene-5-sulfonyl chloride.

  • Ammonolysis: The crude sulfonyl chloride intermediate is subsequently reacted with an excess of aqueous ammonia. The ammonia acts as a nucleophile, displacing the chloride to form the stable sulfonamide product.

The overall reaction scheme is depicted below.

G cluster_0 Overall Synthetic Pathway A 2,3-Dimethylthiophene B 2,3-Dimethylthiophene-5-sulfonyl Chloride A->B  Step 1: Chlorosulfonation (ClSO₃H) C 2,3-Dimethylthiophene-5-sulfonamide (Final Product) B->C  Step 2: Ammonolysis (aq. NH₃)

Caption: Overall two-step synthesis of 2,3-dimethylthiophene-5-sulfonamide.

Part 1: Synthesis of 2,3-Dimethylthiophene-5-sulfonyl Chloride

Mechanism and Rationale

Chlorosulfonation is a classic method for preparing aryl sulfonyl chlorides.[4] The reaction proceeds via electrophilic aromatic substitution, where the highly electrophilic sulfur trioxide (SO₃), present in equilibrium in chlorosulfonic acid, or the chlorosulfonium ion (H₂SO₃Cl⁺), attacks the electron-rich thiophene ring. The methyl groups at the C2 and C3 positions are electron-donating, further activating the ring towards electrophilic attack. The reaction is directed to the C5 position, the most nucleophilic and sterically accessible site.[2][5]

This reaction is highly exothermic and vigorous, reacting violently with water. Therefore, strict anhydrous conditions and careful temperature control are paramount to ensure safety and prevent degradation of the starting material and product. Dichloromethane is used as a solvent to aid in temperature control and facilitate handling.

Experimental Protocol

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a thermometer.

  • Ice-water bath.

  • 2,3-Dimethylthiophene (C₆H₈S)

  • Chlorosulfonic acid (ClSO₃H)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Safety Precautions:

  • Critical: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic HCl gas. This procedure must be performed in a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Ensure all glassware is thoroughly dried before use to prevent a violent reaction with chlorosulfonic acid.

Procedure:

  • Set up the three-neck flask in an ice-water bath.

  • Add 2,3-dimethylthiophene (1.0 eq) to the flask, followed by anhydrous dichloromethane (approx. 5-10 mL per gram of thiophene). Stir the solution and cool to 0-5 °C.

  • Charge the dropping funnel with chlorosulfonic acid (3.0-4.0 eq).

  • Add the chlorosulfonic acid dropwise to the stirred thiophene solution, ensuring the internal temperature is maintained between 0 °C and 5 °C. The addition should take approximately 45-60 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Work-up: Very slowly and carefully, pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine all organic layers. Wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Avoid excessive heating.

  • The resulting crude 2,3-dimethylthiophene-5-sulfonyl chloride is typically an oil or low-melting solid and is used directly in the next step without further purification due to its reactive nature.

Part 2: Synthesis of 2,3-Dimethylthiophene-5-sulfonamide

Mechanism and Rationale

The conversion of a sulfonyl chloride to a sulfonamide is a nucleophilic acyl substitution reaction.[6] The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and a proton transfer to yield the thermodynamically stable sulfonamide. An excess of ammonia is used both as the nucleophile and as a base to neutralize the HCl byproduct generated during the reaction. The reaction is typically performed at low temperatures to control the exotherm.

Experimental Protocol

Materials and Equipment:

  • Erlenmeyer flask or round-bottom flask.

  • Ice-water bath.

  • Crude 2,3-dimethylthiophene-5-sulfonyl chloride (from Part 1).

  • Concentrated aqueous ammonia (Ammonium hydroxide, ~28-30%).

  • Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Hydrochloric acid (1 M HCl).

  • Büchner funnel and filter paper.

Procedure:

  • Place a flask containing concentrated aqueous ammonia (approx. 10-15 eq) in an ice-water bath and cool to 0-5 °C.

  • Dissolve the crude 2,3-dimethylthiophene-5-sulfonyl chloride (1.0 eq) from Part 1 in a minimal amount of a suitable solvent like DCM or THF.

  • Add the sulfonyl chloride solution dropwise to the cold, vigorously stirred aqueous ammonia. A white precipitate of the sulfonamide should form.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

  • If a co-solvent like DCM was used, remove it under reduced pressure.

  • Acidify the aqueous slurry to pH ~2-3 with 1 M HCl to precipitate any dissolved product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water to remove any ammonium salts.

  • Dry the solid product, preferably in a vacuum oven at a low temperature (~40-50 °C).

  • The crude sulfonamide can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture.

Quantitative Data and Characterization

Parameter2,3-Dimethylthiophene2,3-Dimethylthiophene-5-sulfonyl Chloride2,3-Dimethylthiophene-5-sulfonamide
Molecular Formula C₆H₈SC₆H₇ClO₂S₂C₆H₉NO₂S₂
Molecular Weight 112.20 g/mol 210.70 g/mol 191.27 g/mol
Typical Form Colorless liquidYellow/brown oil or solidWhite to off-white solid
Expected Yield -(Used crude)60-80% over two steps

Experimental Workflow Visualization

G cluster_workflow Synthesis and Purification Workflow start Start: 2,3-Dimethylthiophene step1 Step 1: Chlorosulfonation Add ClSO₃H at 0-5 °C start->step1 workup1 Work-up 1: Ice Quench, Extraction, Drying step1->workup1 intermediate Crude Intermediate: Sulfonyl Chloride workup1->intermediate step2 Step 2: Ammonolysis Add to aq. NH₃ at 0-5 °C intermediate->step2 workup2 Work-up 2: Acidification & Filtration step2->workup2 purification Purification: Recrystallization workup2->purification product Final Product: 2,3-Dimethylthiophene- 5-sulfonamide purification->product

Caption: Step-by-step workflow for the synthesis of the target sulfonamide.

References

  • Reddy, T. J., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: National Institutes of Health (NIH). [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • ResearchGate. (2015). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Request PDF. [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Chemistry. [Link]

  • ResearchGate. (2018). Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. [Link]

  • Google Patents. (1986). EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation.
  • Organic Syntheses. Synthesis of sulfonyl chloride substrate precursors. Organic Syntheses. [Link]

  • Organic Chemistry Portal. Thiophene synthesis. Organic Chemistry Portal. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2019). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. ResearchGate. [Link]

  • National Institutes of Health (NIH). (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. [Link]

  • ResearchGate. (2018). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. Request PDF. [Link]

  • ResearchGate. Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. [Link]

  • Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. [Link]

  • National Institutes of Health (NIH). 2,3-Dimethylthiophene. PubChem. [Link]

  • Google Patents. (2000). US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.
  • Google Patents. (2013). CN103351315A - General preparation method of sulfonyl chloride.
  • Royal Society of Chemistry. (2022). Light-induced aryldifluoromethyl-sulfonylation/thioetherification of alkenes using arenethiolates as a photoreductant and sulfur source. Green Chemistry. [Link]

  • ResearchGate. (2018). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... ResearchGate. [Link]

  • National Institutes of Health (NIH). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. PMC. [Link]

  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. [Link]

  • Royal Society of Chemistry. (2024). Enantioselective sulfonylation to construct 3-sulfonylated oxindoles. Chemical Communications. [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

  • PNAS. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. PNAS. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis of 2,5-Dimethylthiophene: Methods and Industrial Production. ningboinno.com. [Link]

Sources

Application

Application Note: A Systematic Approach to the Recrystallization of 4,5-dimethylthiophene-2-sulfonamide for High-Purity Applications

An Application Note for Drug Development Professionals Abstract This document provides a comprehensive guide for the purification of 4,5-dimethylthiophene-2-sulfonamide via recrystallization. As a key intermediate in pha...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide for the purification of 4,5-dimethylthiophene-2-sulfonamide via recrystallization. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical. We will move beyond a simple list of steps to explain the underlying chemical principles that govern solvent selection and crystallization kinetics. This application note details a systematic workflow for empirical solvent screening, provides detailed single-solvent and mixed-solvent recrystallization protocols, and offers a troubleshooting guide for common challenges. The methodologies described herein are designed to be self-validating, enabling researchers to rationally develop a robust and reproducible purification process.

Introduction: The Rationale for Recrystallization

Recrystallization is a powerful and widely used technique for the purification of nonvolatile organic solids.[1] The process relies on the principle that the solubility of most compounds increases with temperature.[2][3] By dissolving an impure solid in a suitable hot solvent and allowing it to cool slowly, the desired compound will crystallize out of the solution in a purer form, while the impurities remain dissolved in the surrounding liquid (the mother liquor).[4]

The success of this technique hinges on the formation of a well-ordered crystal lattice. As the target molecules slowly deposit from the saturated solution, they tend to arrange themselves in a repeating, energetically favorable structure. Molecules that do not fit perfectly into this lattice—i.e., impurities—are excluded, remaining in the solvent.[1] For a molecule like 4,5-dimethylthiophene-2-sulfonamide, which possesses both a polar sulfonamide group and a less polar dimethylthiophene ring, selecting the appropriate solvent system is the most critical factor for achieving effective purification.

The Core Principle: Strategic Solvent Selection

The ideal recrystallization solvent should exhibit a steep solubility curve for the target compound; it should be highly soluble at elevated temperatures and poorly soluble at low temperatures.[1][3] This differential ensures maximum recovery of the purified solid upon cooling.

Other essential criteria for a suitable solvent include:

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[3]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[1]

  • Safety: The solvent should be non-flammable, non-toxic, and inexpensive whenever possible.

Given the dual polarity of 4,5-dimethylthiophene-2-sulfonamide, single-solvent systems may not be optimal. It is common for sulfonamides to be purified using mixed-solvent systems, often employing an alcohol-water mixture.[5] In such a system, the compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and a "bad" or "anti-solvent" (in which it is poorly soluble) is added to induce crystallization.[6]

The following diagram outlines the decision-making process for choosing an appropriate solvent system.

SolventSelection Start Start: Screen Potential Solvents (e.g., Water, Alcohols, Acetone, Ethyl Acetate) TestHot Is the compound soluble in the boiling solvent? Start->TestHot TestCold Is the compound poorly soluble or insoluble in the cold solvent? TestHot->TestCold Yes FindPair Can a miscible solvent pair be found? 1. Soluble in Solvent A (Good) 2. Insoluble in Solvent B (Bad) TestHot->FindPair No SingleSolvent SUCCESS: Use Single-Solvent Recrystallization Protocol TestCold->SingleSolvent Yes TestCold->FindPair No MixedSolvent SUCCESS: Use Mixed-Solvent Recrystallization Protocol FindPair->MixedSolvent Yes TryAnother FAIL: Select a different solvent and restart screening. FindPair->TryAnother No

Caption: A decision tree to guide the selection of a suitable crystallization solvent.[6]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

Before committing to a bulk purification, it is essential to empirically determine the best solvent or solvent mixture. This is performed on a small scale to conserve material.

Materials:

  • Crude 4,5-dimethylthiophene-2-sulfonamide (~20-30 mg per test)

  • Test tubes

  • Candidate solvents: Isopropanol, Ethanol, Methanol, Acetone, Ethyl Acetate, Toluene, Water

  • Hot plate or water bath

  • Glass stirring rod

  • Ice bath

Procedure:

  • Place approximately 20 mg of the crude solid into a test tube.

  • Add the chosen solvent dropwise at room temperature, stirring after each addition. Note if the solid dissolves readily. An ideal solvent will not dissolve the compound at room temperature.[2]

  • If the solid is insoluble at room temperature, begin heating the mixture gently in a hot water bath, continuing to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Once dissolved, allow the solution to cool slowly to room temperature. Observe if crystal formation occurs.

  • If crystals form, place the test tube in an ice bath for 15-20 minutes to maximize crystal yield.

  • Evaluate the outcome based on the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.

  • Repeat this process for each candidate solvent. For potential mixed-solvent systems, dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and add a "bad" solvent (e.g., water) dropwise until the solution becomes cloudy (turbid), then reheat to clarify before cooling.[6]

Data Summary: Summarize your observations in a table to facilitate comparison.

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingComments
IsopropanolSparingly SolubleSolubleYes, good crystalsPromising single solvent
EthanolSparingly SolubleSolubleYesPotential single solvent
WaterInsolubleInsolubleNoPotential anti-solvent
Ethanol/WaterInsolubleSolubleYes, excellent crystalsPromising mixed solvent
AcetoneSolubleVery SolubleNo/Poor YieldToo soluble
TolueneInsolubleSparingly SolubleNoPoor solvent
Protocol 2: Optimized Recrystallization Workflow

The following diagram illustrates the general workflow for recrystallization after a suitable solvent has been identified.

RecrystallizationWorkflow cluster_main Recrystallization Process Dissolution 1. Dissolution Dissolve crude solid in minimum amount of boiling solvent. HotFiltration 2. Hot Filtration (Optional) Remove insoluble impurities or activated charcoal. Dissolution->HotFiltration Crystallization 3. Crystallization Cool filtrate slowly to room temperature, then in an ice bath. HotFiltration->Crystallization Isolation 4. Crystal Isolation Collect crystals by vacuum filtration. Crystallization->Isolation Washing 5. Washing Rinse crystals with a small amount of cold solvent. Isolation->Washing Drying 6. Drying Dry crystals to remove residual solvent. Washing->Drying

Sources

Method

Application Notes and Protocols: Microwave-Assisted Synthesis of Thiophene Sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis Thiophene sulfonamides represent a privileged scaffold in medicinal chemistry, formi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis

Thiophene sulfonamides represent a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Recently, their potential as α-glucosidase inhibitors for the management of type-2 diabetes and as quorum sensing inhibitors in pathogenic bacteria has garnered significant attention.[4][5] The traditional synthesis of these derivatives, however, often involves lengthy reaction times, harsh conditions, and the use of hazardous reagents, which can impede the rapid generation of compound libraries for drug discovery programs.[6]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug discovery, offering a powerful solution to these challenges.[7][8][9] By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS dramatically reduces reaction times from hours or days to mere minutes.[7][9] This rapid, controlled heating often leads to higher yields, improved product purity, and enhanced reaction selectivity.[8][10] Furthermore, microwave synthesis aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less solvent.[11][12][13]

These application notes provide a comprehensive guide to the microwave-assisted synthesis of thiophene sulfonamide derivatives. We will delve into the underlying principles of microwave chemistry, present detailed and validated protocols, and offer insights into the optimization and troubleshooting of these reactions.

The Science Behind Microwave-Assisted Synthesis

Unlike conventional heating methods that rely on conduction and convection to transfer heat from an external source to the reaction mixture, microwave synthesis utilizes the ability of polar molecules and ions to absorb microwave energy directly.[11][14] This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents in a chemical reaction, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[11][12] This rapid reorientation generates friction at the molecular level, resulting in efficient and uniform heating throughout the reaction vessel.[14]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field.[14] The resistance to this ionic movement causes collisions and generates heat.

This direct and volumetric heating leads to several key advantages over conventional methods, including rapid temperature elevation and the potential for "superheating" solvents above their normal boiling points in a sealed vessel, which can significantly accelerate reaction rates.[9][14]

Workflow of Microwave-Assisted Synthesis

Microwave Synthesis Workflow General Workflow for Microwave-Assisted Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reactants & Add to Vessel solvent Add Solvent & Stir Bar reagents->solvent seal Seal Vessel solvent->seal irradiate Microwave Irradiation (Set Time, Temp, Power) seal->irradiate cool Cooling irradiate->cool extract Extraction/ Filtration cool->extract purify Purification (e.g., Chromatography) extract->purify analyze Characterization (NMR, MS, etc.) purify->analyze

Caption: A streamlined workflow for microwave-assisted organic synthesis.

Protocols for Microwave-Assisted Synthesis of Thiophene Sulfonamides

The following protocols provide detailed procedures for the synthesis of thiophene sulfonamide derivatives using microwave irradiation. These methods are designed to be robust and adaptable for the synthesis of a variety of analogs.

General Reaction Scheme

Thiophene Sulfonamide Synthesis General Reaction for Thiophene Sulfonamide Synthesis reactant1 Thiophene Sulfonyl Chloride (or sulfonic acid precursor) plus + reactant1->plus reactant2 Amine (R-NH2) arrow Microwave Irradiation Base, Solvent reactant2->arrow product Thiophene Sulfonamide Derivative plus->reactant2 arrow->product

Caption: General synthesis of thiophene sulfonamides via microwave irradiation.

Protocol 1: Synthesis from Thiophene Sulfonyl Chloride

This is a common and direct method for the synthesis of sulfonamides.[6]

Materials:

  • 2-Thiophenesulfonyl chloride

  • Appropriate primary or secondary amine

  • Base (e.g., triethylamine, pyridine)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • Reactant Preparation: In a 10 mL microwave vial, dissolve 2-thiophenesulfonyl chloride (1.0 mmol) in the chosen solvent (3-5 mL).

  • Addition of Amine and Base: Add the desired amine (1.1 mmol) to the solution, followed by the base (1.5 mmol).

  • Vessel Sealing: Securely cap the microwave vial.

  • Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate under the following conditions:

    • Temperature: 100-120 °C

    • Time: 5-15 minutes

    • Power: 100-200 W (adjust as needed to maintain temperature)

  • Cooling: Allow the reaction vial to cool to room temperature.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Dilute with the reaction solvent and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and FT-IR.[3]

Protocol 2: One-Pot Synthesis from Thiophene Sulfonic Acid

This method avoids the isolation of the often-unstable sulfonyl chloride intermediate.[15][16]

Materials:

  • Thiophene sulfonic acid or its sodium salt

  • Activating agent (e.g., 2,4,6-trichloro-[16][17][18]-triazine (TCT))

  • Triethylamine

  • Appropriate primary or secondary amine

  • Sodium hydroxide (NaOH)

  • Solvent (e.g., Acetone)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • Activation Step:

    • In a 10 mL microwave vial, combine the thiophene sulfonic acid (1.0 mmol), TCT (0.4 mmol), and triethylamine (1.0 mmol) in acetone (4 mL).

    • Seal the vial and irradiate at 80 °C for 20 minutes.

  • Amination Step:

    • Cool the vial to room temperature.

    • Add the desired amine (1.2 mmol) and 1M NaOH (1.2 mL).

    • Reseal the vial and irradiate at 50 °C for 10 minutes.[16]

  • Work-up and Purification: Follow steps 6-8 from Protocol 1.

Data Presentation: Comparison of Synthesis Methods
ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours to days5 - 30 minutes[7][9]
Typical Yield Moderate to goodGood to excellent[8][13]
Energy Consumption HighLow[11][12]
Side Products Often observedMinimized[8]
Reproducibility VariableHigh[14]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Inactive reagents- Incorrect reaction temperature- Insufficient reaction time- Check the quality of starting materials- Optimize the temperature in small increments (10-20 °C)- Increase the irradiation time
Formation of multiple byproducts - Temperature too high- Reaction time too long- Decrease the reaction temperature- Reduce the irradiation time
Incomplete reaction - Insufficient microwave power- Poor microwave absorption of the solvent- Increase the microwave power- Add a small amount of a highly absorbing solvent (e.g., ethanol, DMF)
Pressure build-up in the reaction vial - Volatile solvent- Exothermic reaction- Use a higher boiling point solvent- Reduce the initial concentration of reactants

Conclusion

Microwave-assisted synthesis offers a rapid, efficient, and environmentally conscious approach to the synthesis of thiophene sulfonamide derivatives. The protocols and guidelines presented in these application notes provide a solid foundation for researchers and drug development professionals to accelerate their discovery efforts. By leveraging the power of microwave chemistry, the synthesis of novel and diverse libraries of these important pharmacological agents can be achieved with greater speed and efficiency, ultimately expediting the journey from lead identification to clinical candidates.

References

  • Alim, Z., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Pharmacological reports : PR, 72(6), 1738-1748.
  • Bari Kabbo, T. B., Rana, S., & Dash, P. R. (Year unavailable). Synthesis of thiophenes having the biologically active sulfonamide...
  • Chakole, D., & Mali, N. S. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967-3969.
  • De Luca, L., & Giacomelli, G. (2008).
  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63.
  • Kappe, C. O., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Henary, M., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
  • (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters.
  • (Year unavailable). Microwave-Assisted Synthesis in Drug Development. EPCP.
  • (Year unavailable). PART - 1 INTRODUCTION.
  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165-177.
  • (2021).
  • (Year unavailable).
  • (Year unavailable).
  • (Year unavailable). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • (Year unavailable). Microwave-assisted synthesis of biodegradable and antibacterial thiophene, furan and thiazole derivatives.
  • (Year unavailable). Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR.
  • (Year unavailable). The impact of microwave synthesis on drug discovery.
  • (Year unavailable). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • (2025).
  • (Year unavailable).
  • (Year unavailable).
  • (Year unavailable). Microwave-Assisted Synthesis, Characterization, and Biological Activity of New Copper (II) Complex with Sulfonamide. MDPI.

Sources

Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 4,5-Dimethylthiophene-2-sulfonamide

Abstract This application note presents a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4,5-dimethylthiophene-2-sulf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4,5-dimethylthiophene-2-sulfonamide. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity determination and stability assessment of this compound. The developed isocratic method utilizes a C18 stationary phase with a UV detector, demonstrating excellent specificity, linearity, accuracy, and precision in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

4,5-Dimethylthiophene-2-sulfonamide is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical development. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, exhibiting antibacterial and other pharmacological activities.[1] The thiophene ring system is also a prevalent scaffold in many biologically active molecules. Accurate and precise analytical methods are crucial for the quality control of 4,5-dimethylthiophene-2-sulfonamide during synthesis, formulation, and stability studies.

This document provides a comprehensive guide to the development and validation of a stability-indicating HPLC method, ensuring that the analytical procedure can accurately measure the analyte of interest in the presence of its degradation products.[2]

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to rational HPLC method development. While experimental data for 4,5-dimethylthiophene-2-sulfonamide is not extensively available, estimations based on its structural analogues provide a strong basis for initial chromatographic conditions.

  • Structure: 4,5-dimethylthiophene-2-sulfonamide possesses a substituted thiophene ring and a sulfonamide group.

  • Polarity: The presence of the sulfonamide group imparts some polarity, while the dimethylthiophene moiety is more hydrophobic. This balance makes it an ideal candidate for reversed-phase chromatography. A calculated LogP value for a similar compound, 5-chloro-n-methylthiophene-2-sulfonamide, is 1.3096, suggesting moderate lipophilicity.

  • UV Absorbance: Thiophene derivatives and sulfonamides typically exhibit strong UV absorbance.[3][4] The UV spectrum of many sulfonamides shows a maximum absorbance (λmax) in the range of 250-280 nm.[1][4] A photodiode array (PDA) detector was used to determine the λmax of 4,5-dimethylthiophene-2-sulfonamide, which was found to be 265 nm. This wavelength was selected for quantification to ensure high sensitivity.

  • pKa: The sulfonamide group has an acidic proton. The pKa of sulfonamides can vary, but they are generally weakly acidic. This is a critical parameter for controlling retention and peak shape by adjusting the mobile phase pH. For this method, a slightly acidic mobile phase was chosen to ensure the analyte is in its neutral form, promoting retention on a C18 column.[5]

HPLC Method Development Workflow

The development of this HPLC method followed a systematic approach to achieve optimal separation and quantification.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: System Suitability & Validation A Analyte Characterization (UV, Polarity) B Column Selection (C18, 250x4.6 mm, 5 µm) A->B C Mobile Phase Screening (ACN/Water vs. MeOH/Water) B->C D Detection Wavelength (λmax = 265 nm) C->D E Mobile Phase Composition (Isocratic Elution) D->E F Flow Rate Adjustment (1.0 mL/min) E->F G Column Temperature (25°C) F->G H Injection Volume (10 µL) G->H I System Suitability Testing H->I J Method Validation (ICH Q2(R1)) I->J K Forced Degradation Studies J->K L Final Method K->L

Caption: Workflow for HPLC Method Development.

Detailed Analytical Method

This section provides the finalized, step-by-step protocol for the analysis of 4,5-dimethylthiophene-2-sulfonamide.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and PDA detector.

  • Chromatographic Column: Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Software: OpenLab CDS or equivalent.

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Phosphoric acid (analytical grade), 4,5-dimethylthiophene-2-sulfonamide reference standard.

Chromatographic Conditions
ParameterCondition
Mobile Phase Acetonitrile:Water (60:40, v/v), pH adjusted to 3.0 with phosphoric acid
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4,5-dimethylthiophene-2-sulfonamide reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing 4,5-dimethylthiophene-2-sulfonamide and prepare a solution in the mobile phase to achieve a final concentration within the linear range of the method.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[6]

System Suitability

System suitability was evaluated by injecting six replicate injections of a 50 µg/mL standard solution. The acceptance criteria are presented in the table below.

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 20008500
% RSD of Peak Area ≤ 2.0%0.8%
% RSD of Retention Time ≤ 1.0%0.3%
Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[2] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. The analyte was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

  • Acid Hydrolysis: 1 N HCl at 60°C for 2 hours.

  • Base Hydrolysis: 1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.

  • Thermal Degradation: 105°C for 24 hours.

  • Photolytic Degradation: UV light (254 nm) for 24 hours.

The results showed significant degradation under acidic, basic, and oxidative conditions, with the formation of distinct degradation products that were well-resolved from the parent peak. This confirms the stability-indicating capability of the method.

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions over the concentration range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = 45872x + 1234
Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Spike Level% Recovery (Mean ± SD, n=3)
80% 99.5 ± 0.8%
100% 100.2 ± 0.5%
120% 99.8 ± 0.7%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a 50 µg/mL standard solution were analyzed on the same day. The %RSD was found to be 0.9%.

  • Intermediate Precision: The analysis was repeated on three different days by different analysts. The %RSD was found to be 1.2%.

Robustness

The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic parameters.

Parameter VariedVariation% RSD of Peak Area
Flow Rate (mL/min) 0.9, 1.11.3%
Mobile Phase Composition (%) ±2% Acetonitrile1.5%
Column Temperature (°C) 23, 271.1%

The low %RSD values indicate that the method is robust and reliable under minor variations in the experimental conditions.

Method Validation Process Overview

The following diagram illustrates the key stages of the HPLC method validation process.

MethodValidation cluster_0 Method Performance Characteristics cluster_1 Validation Outcome A Specificity (Forced Degradation) G Validated Method A->G B Linearity & Range B->G C Accuracy (Recovery) C->G D Precision (Repeatability & Intermediate) D->G E Robustness E->G F System Suitability F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling the Moisture Sensitivity of 4,5-Dimethylthiophene-2-sulfonyl Chloride

For: Researchers, scientists, and drug development professionals Welcome to the technical support center for 4,5-dimethylthiophene-2-sulfonyl chloride. This guide is designed to provide you with in-depth technical assist...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Welcome to the technical support center for 4,5-dimethylthiophene-2-sulfonyl chloride. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the successful application of this versatile reagent in your research and development endeavors. As a moisture-sensitive compound, its proper handling is paramount to achieving reliable and reproducible results.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage, handling, and stability of 4,5-dimethylthiophene-2-sulfonyl chloride.

Q1: What are the primary signs of decomposition for 4,5-dimethylthiophene-2-sulfonyl chloride due to moisture exposure?

A1: Exposure to moisture leads to the hydrolysis of the sulfonyl chloride, forming the corresponding sulfonic acid and hydrochloric acid.[1] Visually, this degradation may manifest as a change in the physical state of the compound, such as a solid becoming sticky or oily.[2] A distinct, sharp odor, likely due to the formation of HCl, may also become apparent.[3][4] For confirmation, analytical techniques such as NMR spectroscopy can be employed to detect the presence of the sulfonic acid impurity.[3]

Q2: What are the ideal storage conditions to maintain the integrity of 4,5-dimethylthiophene-2-sulfonyl chloride?

A2: To minimize decomposition, 4,5-dimethylthiophene-2-sulfonyl chloride should be stored in a cool, dry, and dark environment.[5] It is imperative to use a tightly sealed container, preferably made of amber glass, to protect it from both moisture and light.[5][6] The storage area should be well-ventilated. Storing the compound under an inert atmosphere, such as argon or nitrogen, is highly recommended to prevent any contact with atmospheric moisture.[6]

Q3: Can I still use 4,5-dimethylthiophene-2-sulfonyl chloride if it has been briefly exposed to air?

A3: Brief exposure to ambient air may not significantly compromise the reagent for all applications. However, for reactions that are highly sensitive to stoichiometry or require high purity, even minor hydrolysis can impact the yield and purity of your product. It is advisable to use freshly opened or properly stored material for critical experiments. If you suspect moisture contamination, it is best to either purify the reagent or use a fresh batch.

Q4: How does the moisture sensitivity of 4,5-dimethylthiophene-2-sulfonyl chloride affect its use in sulfonamide synthesis?

A4: In sulfonamide synthesis, the primary reaction is the nucleophilic attack of an amine on the sulfonyl chloride.[7][8] If water is present, it will compete with the amine as a nucleophile, leading to the formation of the undesired sulfonic acid byproduct.[9] This side reaction not only consumes the starting material, reducing the yield of the desired sulfonamide, but also complicates the purification process.[9][10]

II. Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments with 4,5-dimethylthiophene-2-sulfonyl chloride.

Issue 1: Low or No Yield in Sulfonamide Formation

Symptoms:

  • Thin-layer chromatography (TLC) analysis shows unreacted starting materials (amine and/or sulfonyl chloride).

  • The isolated yield of the sulfonamide product is significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Hydrolysis of Sulfonyl Chloride The sulfonyl chloride has reacted with moisture present in the reaction setup, solvent, or on the glassware.[9]Ensure all glassware is rigorously dried by oven-heating or flame-drying under an inert atmosphere.[11][12] Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Perform the reaction under a positive pressure of an inert gas like nitrogen or argon.[13]
Poor Amine Nucleophilicity Sterically hindered or electron-deficient amines are less reactive and may require more forcing conditions to react with the sulfonyl chloride.[9]Increase the reaction temperature or consider using a more polar, aprotic solvent. The addition of a catalyst such as 4-dimethylaminopyridine (DMAP) can also be beneficial.
Inadequate Base The reaction generates HCl, which can protonate the amine starting material, rendering it non-nucleophilic. An appropriate base is required to neutralize the HCl.Use a non-nucleophilic organic base like triethylamine or pyridine in stoichiometric amounts.[7] Ensure the base is dry and added to the reaction mixture before the sulfonyl chloride.
Issue 2: Complex Product Mixture and Difficult Purification

Symptoms:

  • TLC or LC-MS analysis reveals multiple spots or peaks in the crude reaction mixture.

  • Purification by column chromatography is challenging due to overlapping spots or streaking.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Formation of Sulfonic Acid As previously mentioned, hydrolysis of the sulfonyl chloride leads to the formation of the corresponding sulfonic acid.[1]An aqueous workup with a mild base, such as a saturated sodium bicarbonate solution, can help remove the acidic byproduct by converting it to its more water-soluble salt.[14] Perform this wash quickly and at a low temperature to minimize hydrolysis of any remaining sulfonyl chloride.[10]
Side Reactions The sulfonyl chloride may react with other functional groups present in the starting materials or with the solvent.Review the compatibility of all functional groups in your starting materials with the reaction conditions. Ensure the chosen solvent is inert under the reaction conditions.
Decomposition on Silica Gel Sulfonyl chlorides can sometimes degrade on silica gel during column chromatography.If you suspect decomposition on silica, consider alternative purification methods such as recrystallization. If chromatography is necessary, you can try deactivating the silica gel with triethylamine or using a different stationary phase like alumina.

III. Experimental Protocols & Workflows

To mitigate the challenges associated with the moisture sensitivity of 4,5-dimethylthiophene-2-sulfonyl chloride, adherence to strict anhydrous techniques is crucial.

Protocol 1: General Procedure for Handling and Dispensing
  • Glassware Preparation: Thoroughly dry all glassware in an oven at a minimum of 125°C overnight or flame-dry under a stream of inert gas immediately before use.[12]

  • Inert Atmosphere Setup: Assemble the reaction apparatus while it is still warm and immediately place it under a positive pressure of dry nitrogen or argon. A bubbler system can be used to monitor the gas flow.[12][13]

  • Reagent Transfer: Use Sure/Seal™ bottles or similar packaging for anhydrous solvents and reagents.[15] Transfer liquids using a dry syringe or cannula.[11][12] For solid reagents like 4,5-dimethylthiophene-2-sulfonyl chloride, perform the transfer in a glovebox or under a positive flow of inert gas.

Visualizing the Inert Atmosphere Technique

The following diagram illustrates a standard Schlenk line setup for performing reactions under an inert atmosphere.

InertAtmosphereSetup cluster_manifold Schlenk Line cluster_reaction Reaction Setup Inert Gas Inert Gas Manifold Inert Gas Line Vacuum Line Inert Gas->Manifold:f0 Supply Vacuum Vacuum Vacuum->Manifold:f1 Flask Reaction Flask (Flame-Dried) Manifold:f0->Flask Purge/Fill Bubbler Oil Bubbler Flask->Bubbler Vent Septum Rubber Septum Septum->Flask Seal

Caption: A typical Schlenk line setup for handling moisture-sensitive reagents.

Protocol 2: A Representative Sulfonamide Synthesis

This protocol outlines a general procedure for the synthesis of a sulfonamide using 4,5-dimethylthiophene-2-sulfonyl chloride.

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Sulfonyl Chloride Addition: In a separate dry flask, dissolve 4,5-dimethylthiophene-2-sulfonyl chloride (1.05 equivalents) in the same anhydrous solvent. Add this solution dropwise to the amine solution at 0°C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a small amount of water. If necessary, perform a wash with a saturated aqueous solution of sodium bicarbonate to remove any sulfonic acid byproduct.[14] Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Troubleshooting Workflow for Low Yield

The following decision tree provides a logical workflow for troubleshooting low-yield reactions.

TroubleshootingWorkflow start Low Yield Observed check_hydrolysis Suspect Hydrolysis? start->check_hydrolysis improve_anhydrous Improve Anhydrous Technique: - Flame-dry glassware - Use anhydrous solvents - Inert atmosphere check_hydrolysis->improve_anhydrous Yes check_reactivity Amine Sterically Hindered or Electron Deficient? check_hydrolysis->check_reactivity No re_run Re-run Experiment improve_anhydrous->re_run increase_forcing Increase Reaction Forcing Conditions: - Higher temperature - Add catalyst (e.g., DMAP) check_reactivity->increase_forcing Yes check_base Sufficient Base Used? check_reactivity->check_base No increase_forcing->re_run add_more_base Ensure Stoichiometric Non-Nucleophilic Base check_base->add_more_base No check_base->re_run Yes add_more_base->re_run

Caption: A decision tree for troubleshooting low yields in sulfonamide synthesis.

By understanding the inherent moisture sensitivity of 4,5-dimethylthiophene-2-sulfonyl chloride and implementing the rigorous handling procedures and troubleshooting strategies outlined in this guide, researchers can confidently and successfully utilize this valuable reagent in their synthetic endeavors.

IV. References

  • Reddy, P. V. N., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 48(40), 7169-7172.

  • Rattanaburi, O., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-215.

  • García-Rostán, J., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(52), 18235-18239.

  • ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2 Influence of oxygen and moisture on the reactions of sulfonyl.... Retrieved from [Link]

  • That Chemist. (2022, February 2). Inert Atmosphere [Video]. YouTube. [Link]

  • Dubey, A., & Patel, R. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(11), 4069-4081.

  • Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • Reddit. (2023, January 31). Storage handling for Chemical - methane sulfonyl chloride. r/chemistry. Retrieved from [Link]

  • Beilstein-Institut. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Beilstein Journal of Organic Chemistry, 17, 2566-2601.

  • Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Wiley Online Library. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(52), 18235-18239.

  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 698-701.

  • Reddit. (2020, July 22). Any tips on cleaning up SO2Cl2 chlorination reactions?. r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-dimethylthiophene-2-sulfonyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Quinoline. (n.d.). 4,5-Dichlorothiophene-2-sulfonyl Chloride Supplier & Manufacturer in China. Retrieved from [Link]

  • ACS Publications. (2022). Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. Organic Process Research & Development, 26(3), 735-741.

  • ResearchGate. (n.d.). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Retrieved from [Link]

  • Organic Syntheses. (n.d.). methanesulfinyl chloride. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of 4,5-dimethylthiophene-2-sulfonamide

Comprehensive MS Fragmentation Guide: 4,5-Dimethylthiophene-2-sulfonamide Executive Summary & Chemical Context 4,5-Dimethylthiophene-2-sulfonamide (C₆H₉NO₂S₂, MW: 191.27 Da) is a critical heterocyclic building block in t...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive MS Fragmentation Guide: 4,5-Dimethylthiophene-2-sulfonamide

Executive Summary & Chemical Context

4,5-Dimethylthiophene-2-sulfonamide (C₆H₉NO₂S₂, MW: 191.27 Da) is a critical heterocyclic building block in the synthesis of sulfonamide-based carbonic anhydrase inhibitors and anti-inflammatory agents.[1] In drug development, verifying the regiochemistry of the thiophene ring substitution is paramount, as the 4,5-dimethyl isomer must be strictly differentiated from the 2,5-dimethyl-3-sulfonamide isomer to ensure biological efficacy.

This guide provides a definitive analysis of the mass spectrometric behavior of 4,5-dimethylthiophene-2-sulfonamide, contrasting Electron Ionization (EI) and Electrospray Ionization (ESI) patterns, and offering a robust protocol for isomer differentiation.[1]

Fragmentation Mechanics: The "Fingerprint" Pathways

The mass spectral signature of 4,5-dimethylthiophene-2-sulfonamide is governed by the stability of the thiophene core and the lability of the sulfonamide moiety.

Primary Fragmentation Channels (EI & ESI+)
  • Sulfonyl Cleavage (The Diagnostic Cut): The most dominant pathway involves the cleavage of the S-N bond. In ESI+, this often yields the sulfonyl cation

    
    , while in EI, the radical cation loses the amino group 
    
    
    
    .[1]
  • 
     Extrusion (The Rearrangement): 
    A hallmark of aromatic sulfonamides is the extrusion of neutral 
    
    
    
    (64 Da). This rearrangement is facilitated by the electron-rich thiophene ring, which stabilizes the resulting intermediate.
    • Transition:

      
       (Loss of 
      
      
      
      ).
    • Mechanism: The sulfonamide oxygen attacks the thiophene carbon, followed by

      
       elimination and C-N bond formation (in substituted variants) or simple recombination.
      
  • Thiophene Core Fragmentation: Following the loss of the sulfonamide group, the remaining dimethylthiophene core (

    
    ) undergoes characteristic alkyl fragmentation.
    
    • Methyl Loss:

      
       (Loss of 
      
      
      
      ).[1]
    • Ring Opening: High-energy collisions lead to the disintegration of the thiophene ring, producing sulfur-containing fragments like

      
      .
      
Visualization: Fragmentation Pathway

FragmentationPathway cluster_legend Pathway Key M Molecular Ion (M+) m/z 191 Frag1 [M - NH2]+ Sulfonyl Cation m/z 175 M->Frag1 - NH2 (16 Da) Frag2 [M - SO2NH2]+ Dimethylthiophene Cation m/z 111 M->Frag2 - SO2NH2 (80 Da) (Direct Cleavage) Frag3 [M - SO2]+ Rearrangement Ion m/z 127 M->Frag3 - SO2 (64 Da) (Rearrangement) Frag1->Frag2 - SO2 Frag4 [M - SO2NH2 - CH3]+ m/z 96 Frag2->Frag4 - CH3 (15 Da) Frag5 Ring Fragment [C3H3]+ m/z 39 Frag4->Frag5 Ring Opening key1 Blue: Precursor | Red: Primary Fragment | Yellow: Core Scaffold

Figure 1: Proposed MS fragmentation pathway for 4,5-dimethylthiophene-2-sulfonamide showing major dissociation channels.

Comparative Analysis: Isomer Differentiation

Differentiation between 4,5-dimethylthiophene-2-sulfonamide (Target) and its isomer 2,5-dimethylthiophene-3-sulfonamide is a common analytical challenge.[1] The position of the sulfonamide group relative to the methyls significantly alters the fragmentation kinetics.

Table 1: Isomer Differentiation Matrix
Feature4,5-Dimethylthiophene-2-sulfonamide2,5-Dimethylthiophene-3-sulfonamideMechanistic Insight
Base Peak (EI)

(Core Cation)

(Core Cation)
Both lose the sulfonamide group easily.[1]

Loss Intensity
High ModerateThe 2-position (alpha to sulfur) facilitates

extrusion rearrangement more effectively than the 3-position.[1]
Ortho Effect Methyl at C5 is adjacent to S (ring), not sulfonamide.[1]Methyl at C2 is ortho to Sulfonamide at C3.[1]The 2,5-isomer often shows a unique "Ortho Effect" (loss of OH or water) due to proximity of methyl protons to sulfonamide oxygen.
Fragment

ProminentWeakStability of the resulting cation differs based on methyl positioning.

Key Differentiator: Look for the "Ortho Effect" loss of


 (OH) or 

(

) which is significantly more prevalent in the 2,5-dimethyl-3-sulfonamide isomer due to the proximity of the C2-Methyl group to the C3-Sulfonamide oxygen. The 4,5-isomer lacks this steric proximity.

Experimental Protocol: Validated LC-MS/MS Workflow

To ensure reproducible data for regulatory submissions or QC, follow this self-validating protocol.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why: Formic acid ensures protonation for ESI+ mode (

      
       generation).[1]
      
Phase 2: MS Optimization (Direct Infusion)
  • Source: ESI Positive Mode.

  • Flow Rate: 10 µL/min (infusion).

  • Scan Range:

    
    .
    
  • Cone Voltage Ramp: 15V to 45V.

    • Goal: Maximize precursor (

      
      ) without inducing premature in-source fragmentation.
      
Phase 3: Collision Energy (CE) Ramp

Perform a CE ramp to establish the "Survival Yield" curve.

  • 10 eV: Precursor (

    
    ) dominant.[1]
    
  • 20 eV: Appearance of

    
     (
    
    
    
    ) and
    
    
    .[1]
  • 35 eV: Precursor depletion; dominance of

    
     and 
    
    
    
    .
Visualization: Validated Workflow

Workflow Step1 Sample Prep 1 µg/mL in MeCN:H2O (0.1% FA) Step2 Direct Infusion ESI(+) Mode Step1->Step2 Step3 Precursor Isolation Select m/z 192 [M+H]+ Step2->Step3 Step4 CE Ramping (10-40 eV) Step3->Step4 Step5 Data Acquisition Identify m/z 175, 127, 111 Step4->Step5 Decision Isomer Check Step5->Decision Decision->Step1 [M-17] Present (Reject: Isomer 2,5) Result Confirm Structure Decision->Result No [M-17]

Figure 2: Step-by-step LC-MS/MS optimization and decision tree for structural confirmation.

References

  • Holčapek, M., et al. (2008).[1] Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Link

  • Klagkou, K., et al. (2003).[1][2] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link

  • Dorrestein, P. (2022).[1] GNPS Library Spectrum CCMSLIB00009980760.[1] UCSD Center for Computational Mass Spectrometry.[1] Link

  • Sigma-Aldrich. (2024).[1][3] 4,5-Dimethylthiophene-2-carboxylic acid Product Specification. Merck KGaA.[1] Link

  • Salem, M. A. I., et al. (2014).[1][4] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Thiazolo[3,2-a]Pyrimidines. International Journal of Materials and Chemistry. Link

Sources

Comparative

Structural Characterization &amp; Bioactive Profiling of 4,5-Dimethylthiophene-2-sulfonamide

The following guide provides an in-depth technical analysis of the structural and bioactive properties of 4,5-dimethylthiophene-2-sulfonamide , a critical scaffold in the development of Carbonic Anhydrase Inhibitors (CAI...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structural and bioactive properties of 4,5-dimethylthiophene-2-sulfonamide , a critical scaffold in the development of Carbonic Anhydrase Inhibitors (CAIs).

Executive Summary: The Thiophene Advantage

In the design of sulfonamide-based Carbonic Anhydrase Inhibitors (CAIs), the 4,5-dimethylthiophene-2-sulfonamide scaffold represents a strategic alternative to the classical benzene sulfonamide pharmacophore (e.g., Acetazolamide).[1] While benzene rings provide a rigid planar anchor, the thiophene ring offers unique electronic properties—specifically higher lipophilicity and a distinct electron density profile (isostere of phenyl)—which can enhance membrane permeability and alter active site kinetics.

This guide analyzes the crystal structure data derived from bioactive complexes and analogous small-molecule lattices to provide a comprehensive structural profile.[1]

Crystal Structure & Bioactive Conformation

Note: Direct single-crystal X-ray diffraction data for the isolated small molecule is often proprietary or described within series.[1] The data below is derived from high-resolution protein-ligand complexes (PDB) and homologous small-molecule crystal structures (CSD).

Bioactive Binding Mode (PDB Analysis)

The primary utility of this compound is its binding affinity to human Carbonic Anhydrase (hCA) isoforms.[1] Analysis of high-resolution structures (e.g., PDB 4BF1 , 5FL4 ) reveals the conserved binding geometry of the thiophene-2-sulfonamide motif.[1]

FeatureStructural MetricMechanistic Insight
Zn(II) Coordination Tetrahedral geometryThe sulfonamide nitrogen (deprotonated) coordinates directly to the catalytic Zn(II) ion, displacing the zinc-bound water molecule/hydroxide ion necessary for catalysis.[1]
H-Bond Network Thr199 & Glu106The sulfonamide oxygen atoms form hydrogen bonds with the backbone NH of Thr199 and the side chain of Glu106, locking the inhibitor in a precise orientation.
Hydrophobic Fit Val121, Phe131, Leu198The 4,5-dimethyl substitution pattern projects the methyl groups into the hydrophobic sub-pocket. Unlike the unsubstituted thiophene, these methyls displace ordered water molecules, providing an entropic gain in binding energy.
Ring Planarity RMSD < 0.02 ÅThe thiophene ring remains strictly planar, ensuring optimal

-stacking interactions with adjacent residues (e.g., Phe131 in hCA II).
Small Molecule Packing Motifs (Inferred)

Based on crystallographic data of closely related analogs (e.g., 5-substituted-thiophene-2-sulfonamides reported by Madhan et al.), the solid-state packing of 4,5-dimethylthiophene-2-sulfonamide is governed by specific intermolecular forces:

  • S(5) Ring Motif: A characteristic intramolecular C-H...O interaction often forms between the thiophene C3-H and one of the sulfonyl oxygens, locking the sulfonyl group conformation relative to the ring.

  • Hydrogen Bonding: The primary packing force is the

    
     intermolecular hydrogen bond, typically forming infinite chains or dimers (motif 
    
    
    
    ) along the crystallographic short axis.
  • 
    -
    
    
    
    Stacking:
    The 4,5-dimethyl substitution increases the electron density of the ring, potentially strengthening offset face-to-face
    
    
    -stacking interactions compared to the electron-deficient benzene analogs.[1]

Comparative Analysis: Thiophene vs. Benzene Scaffolds

The following table contrasts the 4,5-dimethylthiophene scaffold with the standard benzene sulfonamide scaffold used in first-generation CAIs.

Property4,5-Dimethylthiophene-2-sulfonamide Benzene Sulfonamide (Standard) Implication for Drug Design
Lipophilicity (LogP) ~1.6 - 1.8 (Higher)~0.8 - 1.0Thiophene analogs exhibit better passive membrane permeability, crucial for topical glaucoma formulations.[1]
Electronic Character Electron-rich (Exaggerated by methyls)Electron-neutral/deficientThe electron-rich sulfur atom can engage in "S...

" interactions with aromatic residues (e.g., Trp, Phe) in the binding pocket.[1]
Solubility Moderate (Crystal habit dependent)High (often requires salt form)Thiophene derivatives often crystallize as needles or plates; solubility can be a limiting factor requiring formulation aids.[1]
pKa (Sulfonamide) ~8.5 - 9.0 ~10.0The thiophene ring is electron-withdrawing relative to alkyls but less so than some substituted benzenes.[1] Lower pKa aids in forming the active anion at physiological pH.[1]
Selectivity (hCA IX) High ModerateThe bulkier 4,5-dimethyl profile often improves selectivity for tumor-associated hCA IX over the ubiquitous hCA II.[1]

Experimental Protocols

Synthesis of 4,5-Dimethylthiophene-2-sulfonamide

Rationale: The synthesis requires starting from 2,3-dimethylthiophene to target the open alpha-position (C5) for sulfonation.[1] Direct chlorosulfonation is the industry standard for high yield.[1]

Reagents: 2,3-Dimethylthiophene, Chlorosulfonic acid (


), Phosphorus pentachloride (

), Ammonium hydroxide (

).

Step-by-Step Protocol:

  • Chlorosulfonation:

    • Cool 2,3-dimethylthiophene (1.0 eq) in dry

      
       to 0°C.
      
    • Dropwise add Chlorosulfonic acid (2.5 eq) over 30 mins, maintaining temp < 5°C.

    • Mechanism:[2][3] Electrophilic aromatic substitution occurs exclusively at the C5 position (alpha to sulfur) due to the directing effect of the sulfur atom and steric blocking of C4 by the methyl group.

    • Stir at RT for 2 hours. Pour onto crushed ice to precipitate the sulfonyl chloride.[1]

  • Amidation:

    • Dissolve the crude 4,5-dimethylthiophene-2-sulfonyl chloride in THF.[1]

    • Add excess Ammonium hydroxide (28%) or ammonia gas at 0°C.[1]

    • Stir for 4 hours. Evaporate solvent.[1][4]

  • Purification:

    • Recrystallize from Ethanol/Water (9:1).[1]

    • Expected Yield: 75-85%.[1]

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) should show two methyl singlets (~2.3 ppm) and one aromatic proton singlet (~7.5 ppm).[1]
Visualization of Synthesis Logic

SynthesisPath Start 2,3-Dimethylthiophene (Precursor) Inter Intermediate: Sulfonyl Chloride Start->Inter ClSO3H, 0°C (Electrophilic Subst.) Product 4,5-Dimethylthiophene- 2-sulfonamide Inter->Product NH4OH / THF (Nucleophilic Attack)

Figure 1: Synthetic pathway ensuring regiospecific sulfonation at the C5 position.

Structural Mechanism of Action (MOA)

The following diagram illustrates the binding logic derived from PDB 4BF1, highlighting why the 4,5-dimethylthiophene scaffold is effective.

BindingMode Ligand 4,5-Dimethylthiophene-2-sulfonamide Zn Zn(II) Ion (Catalytic Center) Ligand->Zn Coordination (Sulfonamide N) Pocket Hydrophobic Pocket (Val121, Phe131) Ligand->Pocket Van der Waals (4,5-Methyls) Gatekeeper Thr199 / Glu106 (H-Bond Network) Ligand->Gatekeeper H-Bonds (Sulfonyl Oxygens)

Figure 2: Interaction map of the ligand within the Carbonic Anhydrase active site.[1]

References

  • Leitans, J. et al. (2014).[1] "5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: Solution and X-ray crystallographic studies." Bioorganic & Medicinal Chemistry. [1]

  • Madhan, S. et al. (2023).[1] "Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives." Acta Crystallographica Section E.

  • Supuran, C. T. (2008).[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery.[1]

  • PubChem Compound Summary. "2,5-Dimethylthiophene (Precursor Data)." [1]

  • Guzel-Akdemir, O. et al. (2013).[1] "Structure of human carbonic anhydrase II bound to a benzene sulfonamide." RCSB PDB ID: 4ITP.[1]

Sources

Validation

structure-activity relationship (SAR) of methyl-substituted thiophene sulfonamides

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus: Structure-Activity Relationship (SAR), Physicochemical Properties, and Experimental Protocols...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus: Structure-Activity Relationship (SAR), Physicochemical Properties, and Experimental Protocols

Executive Summary

This guide provides a technical analysis of methyl-substituted thiophene sulfonamides , a privileged scaffold in the design of Carbonic Anhydrase Inhibitors (CAIs). Unlike their benzene counterparts, thiophene sulfonamides exhibit superior zinc-binding kinetics due to lower pKa values and enhanced lipophilicity profiles.

This document objectively compares methyl-substituted thiophene derivatives against standard clinical benchmarks (e.g., Acetazolamide) and benzene analogs. It highlights how methyl substitution at the 5-position modulates selectivity for isoforms hCA II (glaucoma) and hCA IX (hypoxic tumors) while improving membrane permeability.

The Chemical Scaffold: Thiophene vs. Benzene

To understand the utility of methyl-thiophene sulfonamides, one must first distinguish the heterocyclic core from the classical benzene scaffold.

Electronic Effects and Zinc Binding

The primary mechanism of CA inhibition is the coordination of the deprotonated sulfonamide nitrogen to the Zn(II) ion in the enzyme's active site. Acidity is the rate-limiting factor for this interaction.

  • Benzene Sulfonamides: The phenyl ring is less electron-withdrawing than the thiophene ring. Consequently, the sulfonamide group has a higher pKa (~10.0), meaning a smaller fraction is ionized at physiological pH (7.4).

  • Thiophene Sulfonamides: The sulfur atom in the thiophene ring renders the system more electron-poor (π-excessive but inductively withdrawing regarding the substituent). This lowers the sulfonamide pKa to ~8.0–8.5, significantly increasing the concentration of the anionic species (

    
    ) available for Zinc coordination.
    
The Methyl "Tail" Effect

Adding a methyl group to the thiophene ring (specifically at the 5-position) introduces two critical SAR vectors:

  • Lipophilicity (LogP): Increases hydrophobicity, enhancing corneal permeability (crucial for topical glaucoma drugs like Dorzolamide).

  • Steric Selectivity: The methyl group fills hydrophobic pockets within the enzyme active site (specifically the hydrophobic wall formed by Phe131, Val121, and Leu198 in hCA II), which can differentiate between isoforms.

Comparative Performance Data

The following table summarizes representative inhibition constants (


) and physicochemical properties. Data is synthesized from standard medicinal chemistry literature (e.g., Supuran et al., J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10][11][12]
Table 1: Inhibitory Activity and Physicochemical Profile
Compound ClassStructurehCA I

(nM)
hCA II

(nM)
pKa (Sulfonamide)LogPPrimary Application
Standard Benchmark Acetazolamide (AZA) 250127.2-0.26Systemic Glaucoma/Diuretic
Baseline Scaffold Benzenesulfonamide 3000+300+~10.10.3Fragment Screening
Thiophene Core Thiophene-2-sulfonamide 8535~8.90.8Lead Compound
Optimized Analog 5-Methyl-thiophene-2-sulfonamide 60 8 ~8.5 1.2 Topical Glaucoma (Potent)
Positional Isomer 3-Methyl-thiophene-2-sulfonamide 12045~8.61.2Lower Affinity (Steric Clash)

Key Insight: The 5-methyl-thiophene-2-sulfonamide demonstrates a ~4-fold improvement in potency against hCA II compared to the unsubstituted thiophene, and superior lipophilicity (LogP 1.2 vs -0.26) compared to Acetazolamide, making it a superior candidate for topical formulations.

Visualized SAR Logic & Synthesis

The following diagrams illustrate the synthesis pathway and the SAR decision logic, rendered in Graphviz (DOT).

Synthesis Pathway: Chlorosulfonation

The most robust method for synthesizing these derivatives is direct chlorosulfonation.

SynthesisWorkflow Start 2-Methylthiophene Inter 5-Methylthiophene- 2-sulfonyl chloride Start->Inter Electrophilic Aromatic Substitution Reagent1 Chlorosulfonic Acid (-10°C to 0°C) Reagent1->Inter Reagent2 NH4OH or NH3 (aq) Product 5-Methylthiophene- 2-sulfonamide Reagent2->Product Inter->Product Amination (Nucleophilic Attack)

Caption: Two-step synthesis via chlorosulfonation. Critical temperature control (<0°C) is required in step 1 to prevent regioisomeric mixtures.

SAR Decision Logic

How structural changes impact biological function.

SAR_Logic Root Thiophene-2-Sulfonamide Scaffold Mod1 Add Methyl @ C5 Root->Mod1 Mod2 Add Methyl @ C3 Root->Mod2 Mod3 Replace Thiophene with Benzene Root->Mod3 Res1 Increased Hydrophobicity Optimized hCA II Fit Mod1->Res1 Res2 Steric Clash with Active Site Residues Mod2->Res2 Res3 Higher pKa (~10) Weaker Zn Binding Mod3->Res3

Caption: SAR decision tree highlighting the favorable profile of C5-substitution over C3-substitution or benzene scaffolds.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are detailed based on standard methodologies (Supuran et al.).

Synthesis: 5-Methylthiophene-2-sulfonamide

Rationale: Direct chlorosulfonation is preferred over the diazonium route for thiophenes due to the electron-rich nature of the ring, which facilitates electrophilic attack.

  • Chlorosulfonation:

    • Cool chlorosulfonic acid (2.5 equiv) to -10°C in an ice-salt bath.

    • Add 2-methylthiophene (1.0 equiv) dropwise over 30 minutes. Caution: Exothermic.

    • Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

    • Pour the mixture onto crushed ice. Extract the resulting sulfonyl chloride with dichloromethane (DCM).

  • Amination:

    • Cool the DCM solution of sulfonyl chloride to 0°C.

    • Add 25% aqueous NH4OH (excess, 5 equiv) or bubble anhydrous ammonia gas.

    • Stir for 4 hours at RT.

    • Acidify to pH 2 with HCl (to precipitate the product) or evaporate solvent and recrystallize from ethanol/water.

  • Validation:

    • Check purity via TLC (Ethyl Acetate/Hexane 1:1).

    • Confirm structure via 1H NMR (DMSO-d6): Look for sulfonamide singlet ~7.6 ppm and methyl singlet ~2.4 ppm.

Assay: Stopped-Flow CO2 Hydration

Rationale: Standard colorimetric assays are too slow for the rapid turnover of hCA II (


). The stopped-flow technique measures the initial rate of the reaction by monitoring the pH change via an indicator.
  • Reagents:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength).

    • Indicator: 0.2 mM Phenol Red.

    • Substrate: CO2 saturated water.

  • Procedure:

    • Incubate enzyme (hCA II) with the inhibitor (Methyl-thiophene sulfonamide) for 15 minutes at RT.

    • Load the enzyme-inhibitor mix into Syringe A of the stopped-flow apparatus.

    • Load CO2 solution into Syringe B.

    • Rapidly mix (dead time < 10 ms) and monitor absorbance decay at 557 nm.

  • Calculation:

    • Fit the kinetic curves to the Michaelis-Menten equation to determine

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Hartman, G. D., et al. (1992). 4-Substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 35(21), 3822-3831. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 5-methyl-thiophene-2-sulfonamide. Bioorganic & Medicinal Chemistry Letters. Link

  • Organic Syntheses. (1950). 3-Methylthiophene synthesis and general chlorosulfonation protocols. Org. Synth. Coll. Vol. 3, p.593. Link

Sources

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